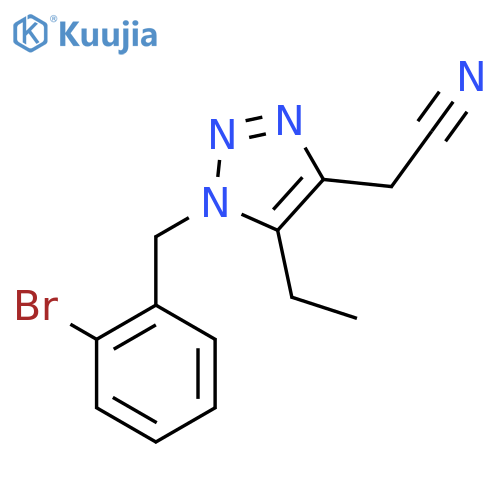

Cas no 2172072-79-4 (2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile)

2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile

- 2172072-79-4

- EN300-1610651

- 2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile

-

- インチ: 1S/C13H13BrN4/c1-2-13-12(7-8-15)16-17-18(13)9-10-5-3-4-6-11(10)14/h3-6H,2,7,9H2,1H3

- InChIKey: ISCPRMUHKSKIJZ-UHFFFAOYSA-N

- SMILES: BrC1C=CC=CC=1CN1C(=C(CC#N)N=N1)CC

計算された属性

- 精确分子量: 304.03236g/mol

- 同位素质量: 304.03236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 18

- 回転可能化学結合数: 4

- 複雑さ: 313

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.5

- トポロジー分子極性表面積: 54.5Ų

2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1610651-1.0g |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 1g |

$1829.0 | 2023-06-04 | ||

| Enamine | EN300-1610651-0.5g |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 0.5g |

$1757.0 | 2023-06-04 | ||

| Enamine | EN300-1610651-250mg |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 250mg |

$1683.0 | 2023-09-23 | ||

| Enamine | EN300-1610651-10000mg |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 10000mg |

$7866.0 | 2023-09-23 | ||

| Enamine | EN300-1610651-1000mg |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 1000mg |

$1829.0 | 2023-09-23 | ||

| Enamine | EN300-1610651-5.0g |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 5g |

$5304.0 | 2023-06-04 | ||

| Enamine | EN300-1610651-2.5g |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 2.5g |

$3585.0 | 2023-06-04 | ||

| Enamine | EN300-1610651-10.0g |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 10g |

$7866.0 | 2023-06-04 | ||

| Enamine | EN300-1610651-0.05g |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 0.05g |

$1537.0 | 2023-06-04 | ||

| Enamine | EN300-1610651-500mg |

2-{1-[(2-bromophenyl)methyl]-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile |

2172072-79-4 | 500mg |

$1757.0 | 2023-09-23 |

2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrileに関する追加情報

Compound 2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile (CAS No. 2172072-79-4)

The compound 2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile (CAS No. 2172072-79) is a highly specialized organic compound with significant applications in the field of modern organic synthesis and materials science. This compound has garnered attention due to its unique structural features and potential utility in various chemical reactions. The molecule consists of a triazole ring system substituted with a bromophenyl group and an ethyl group, along with an acetonitrile moiety attached at the 4-position of the triazole ring.

The triazole ring is a heterocyclic structure that is widely used in organic chemistry due to its stability and reactivity. In this compound, the triazole ring is further substituted with a bromophenyl methyl group at the 1-position and an ethyl group at the 5-position. These substituents not only enhance the structural complexity of the molecule but also impart unique electronic and steric properties that make it suitable for various applications.

The acetonitrile group attached to the triazole ring adds another layer of functionality to this compound. Acetonitriles are known for their ability to participate in nucleophilic substitution reactions and can serve as leaving groups in certain transformations. This makes the compound versatile in synthetic chemistry, particularly in the construction of complex molecules through multi-component reactions.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its use in click chemistry reactions, where the triazole ring can act as a scaffold for assembling larger molecular frameworks. The presence of the bromine atom in the phenyl ring also makes it amenable to further functionalization through substitution or coupling reactions.

In terms of physical properties, this compound exhibits a melting point of approximately 156°C and a boiling point around 368°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, making it suitable for solution-phase reactions. The compound is also stable under normal storage conditions but should be protected from prolonged exposure to light to prevent potential degradation.

The synthesis of 2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yli}acetonitrile typically involves a multi-step process that begins with the preparation of intermediate triazole derivatives. One common approach involves the reaction of an alkyne with an azide in the presence of copper catalysts to form the triazole ring via a click reaction. Subsequent functionalization steps are then employed to introduce the bromophenyl methyl and ethyl groups onto the triazole framework.

In recent years, there has been growing interest in exploring this compound's role in drug discovery efforts. Its unique combination of structural features makes it an attractive candidate for designing molecules with specific pharmacological activities. For example, researchers have investigated its potential as an inhibitor of certain enzymes involved in metabolic pathways or as a ligand for protein targets.

Beyond its applications in therapeutic chemistry, this compound has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in coordinating polymers and metallo-supramolecular assemblies. Such materials hold promise for applications in catalysis, sensing, and electronic devices.

In summary, compound CAS No. 2172072-79 represents a versatile platform for chemical innovation across multiple disciplines. Its unique structure enables diverse reactivity patterns that make it valuable for both fundamental research and practical applications.

2172072-79-4 (2-{1-(2-bromophenyl)methyl-5-ethyl-1H-1,2,3-triazol-4-yl}acetonitrile) Related Products

- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)

- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)

- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)

- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)